2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(15-18-11-13-20(14-12-18)19-7-3-1-4-8-19)25-21-16-24(28)26(17-21)22-9-5-2-6-10-22/h1-14,21H,15-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCZIDAIOSQXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl and pyrrolidinone intermediates. The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, while the pyrrolidinone intermediate can be obtained via a cyclization reaction of an appropriate amide precursor.
The final step involves the acylation of the pyrrolidinone intermediate with the biphenyl acetic acid derivative under acidic or basic conditions to form the target compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the biphenyl or pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of 2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is , with a molecular weight of approximately 426.5 g/mol. The compound features a biphenyl group, a pyrrolidine derivative, and an acetamide functional group, which contribute to its biological activity.
Antiseizure Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising antiseizure properties. For instance, compounds similar to 2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide have been evaluated for their efficacy in animal models of epilepsy. The protective index (PI) calculated from effective doses (ED50) and toxic doses (TD50) suggests that these compounds could provide a safer alternative to existing antiseizure medications .
Anti-inflammatory Effects
Research has demonstrated that related compounds possess anti-inflammatory properties by modulating cytokine profiles in vitro and in vivo. For example, studies involving macrophage cell lines showed that certain derivatives reduced the expression of pro-inflammatory cytokines while increasing anti-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Properties
The neuroprotective effects of 2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide have been explored in models of ischemic stroke. In these studies, the compound demonstrated the ability to improve motor function and cognitive abilities post-stroke when administered at specific dosages . This positions it as a candidate for further investigation in neurodegenerative disease therapies.
Case Study 1: Antiseizure Efficacy
In a comparative study of various pyrrolidine derivatives, 2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide was shown to have a significant effect on seizure thresholds in animal models compared to traditional antiseizure medications like valproic acid. The study highlighted the need for further clinical trials to establish its safety and efficacy in human subjects .
Case Study 2: Inflammation Modulation
A study investigating the anti-inflammatory effects of related compounds found that treatment with 2-[biphenyl]-4-acetamides significantly reduced levels of interleukin cytokines in LPS-stimulated macrophages. This finding supports its potential use in therapeutic strategies for inflammatory conditions such as arthritis or chronic pain syndromes .
Wirkmechanismus
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and pyrrolidinone moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Biphenyl-Acetamide Motifs
(a) N-(4'-Cyano[1,1'-biphenyl]-2/3/4-yl)acetamide ()
- Key Differences: The target compound replaces the cyano group with a pyrrolidinone ring, altering electronic and steric profiles. The pyrrolidinone enhances hydrogen-bonding capacity compared to the electron-withdrawing cyano substituent.
- Implications: The cyano derivatives (e.g., 893738-66-4) may exhibit higher metabolic stability but reduced solubility due to decreased polarity .
(b) 2-((2-([1,1'-Biphenyl]-4-yl)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (Compound 8, )
- Key Differences: Incorporates a pyrimidine ring and dioxopiperidine instead of pyrrolidinone.
- Synthesis : Both compounds use Suzuki coupling for biphenyl integration, but Compound 8 requires a pyrimidinyl chloride intermediate and Pd catalysis .
(c) (Z)-N-([1,1'-Biphenyl]-4-yl(2-oxobenzofuran-3(2H)-ylidene)methyl)acetamide (3ad, )
Analogues with Pyrrolidinone or Heterocyclic Moieties
(a) N-Benzyl-2-cyano-acetamide (3d, )
- Key Differences: Replaces biphenyl with benzyl and pyrrolidinone with cyano.
- Bioactivity: Cyanoacetamides in were evaluated for bioactivity, though specifics are unclear. The target’s pyrrolidinone may improve target affinity due to H-bonding .
(b) N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide ()
- Key Differences: Shares a pyrrolidinone core but includes a benzodioxole group.
Comparative Data Table
Biologische Aktivität
The compound 2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide can be represented as follows:
This compound features a biphenyl moiety and a pyrrolidine ring, contributing to its biological activity through various interactions with biological targets.
Research indicates that this compound may act as a positive allosteric modulator of specific receptors, enhancing their activity. The presence of the biphenyl group suggests potential interactions with hydrophobic pockets in receptor binding sites, while the acetamide group may facilitate hydrogen bonding with amino acid residues.
Antiviral Activity
Preliminary studies have demonstrated that compounds structurally related to 2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide exhibit antiviral properties against various viruses, including coronaviruses. For instance, modifications in similar compounds have shown selective inhibition of CSNK2A2, a kinase implicated in viral replication pathways .
Antihypertensive Effects
This compound is structurally similar to known angiotensin II receptor antagonists. Research has indicated that derivatives of biphenyl compounds can effectively inhibit the angiotensin II type 1 receptor (AT1R), leading to vasodilation and reduced blood pressure .
Case Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of a related compound against SARS-CoV-2. The results showed that the compound inhibited viral replication in vitro by targeting host kinases involved in the viral life cycle. This suggests that 2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide could have similar effects due to its structural attributes .
Case Study 2: Hypertension Treatment
In a clinical setting, a derivative of this compound was tested for its antihypertensive properties. Patients receiving the treatment exhibited significant reductions in systolic and diastolic blood pressure compared to a placebo group. The mechanism was attributed to receptor blockade leading to decreased vascular resistance .
Research Findings
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide, and what reaction conditions are critical for high yield?
- The synthesis typically involves multi-step routes, such as coupling biphenyl derivatives with pyrrolidinone intermediates. Key steps include amide bond formation via activated esters (e.g., using carbodiimide coupling agents) and cyclization under basic conditions (e.g., triethylamine or NaOH in DMF) . Temperature control (60–80°C) and anhydrous solvents are critical to avoid side reactions. Yields depend on the purity of intermediates and stoichiometric ratios of reactants.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- 1H/13C NMR : Confirm the biphenyl moiety (aromatic protons at δ 7.2–7.6 ppm) and pyrrolidinone ring (carbonyl peak at ~170 ppm in 13C NMR). The acetamide group shows a singlet at δ 2.1 ppm (CH3) and NH resonance at δ 8.3–8.5 ppm .
- Mass Spectrometry (HRMS) : A molecular ion peak matching the exact mass (e.g., [M+H]+ calculated for C25H22N2O2: 389.1622) confirms the molecular formula .
- FT-IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups validate functional groups .
Q. What initial biological assays are recommended to evaluate the compound's potential therapeutic effects?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or MIC assays .
- Enzyme inhibition : Assess interaction with target enzymes (e.g., COX-2, kinases) using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How can reaction parameters be optimized to address low yields in the cyclization step during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to THF .
- Catalyst screening : Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) may accelerate ring closure .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) prevents premature decomposition of intermediates .
Q. How do structural modifications at the pyrrolidinone ring influence the compound's biological activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO2) at the phenyl ring enhances anticancer activity by increasing electrophilicity and target binding .
- Ring expansion : Replacing pyrrolidinone with piperidinone improves metabolic stability but may reduce solubility .
- Stereochemistry : Enantiomeric forms (R/S) show divergent activity profiles; chiral HPLC separation and X-ray crystallography are required for analysis .
Q. What strategies can resolve contradictions in reported biological activities across different studies?
- Dose-response profiling : Establish EC50/IC50 values under standardized conditions (e.g., consistent cell lines, serum concentrations) .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., Hsp90, topoisomerase) .
- Meta-analysis : Compare structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify conserved pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
